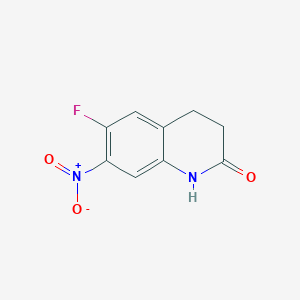

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one

Vue d'ensemble

Description

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 g/mol. This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 7th position on the quinoline ring structure. It is a versatile compound used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one typically involves the nitration of 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: . The process requires precise control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Reduction Reactions

The nitro group at position 7 undergoes selective reduction under catalytic hydrogenation conditions. This reaction is critical for generating amino intermediates used in pharmaceutical synthesis.

Mechanistic Insight :

-

Palladium-catalyzed hydrogenation cleaves the nitro group to amine without affecting the fluorine substituent or the tetrahydroquinoline core .

-

Sodium borohydride with copper acetate selectively reduces the nitro group to hydroxylamine under mild conditions .

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives, enhancing conjugation and altering bioactivity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 6-Fluoro-7-nitroquinolin-2-one | 73% | |

| DDQ, CH₂Cl₂, reflux | Dehydrogenation to fully aromatic core | 68% |

Key Observations :

-

Strong oxidants like KMnO₄ oxidize the saturated ring while preserving the nitro and fluorine groups .

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates dehydrogenation without side reactions .

Substitution Reactions

The electron-deficient aromatic ring participates in nucleophilic substitution, primarily at the nitro-adjacent position.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaN₃, DMF, 120°C | 7-Azido-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | 58% | |

| KSCN, CuI, DMSO, 100°C | 7-Thiocyano derivative | 41% |

Regioselectivity :

-

Nucleophilic attack occurs preferentially at position 8 (para to nitro), driven by the electron-withdrawing nitro group’s meta-directing effects .

Functionalization of the Ketone Group

The 2-ketone moiety undergoes condensation and enolate chemistry for further derivatization.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂NH₂, EtOH, reflux | Hydrazone formation | 89% | |

| LDA, THF, -78°C; MeI | Methylation at α-position | 76% |

Applications :

-

Hydrazones serve as intermediates for heterocyclic synthesis (e.g., pyrazoles) .

-

Enolate alkylation introduces steric bulk, modulating biological target interactions .

Ring-Opening and Rearrangement

Under extreme conditions, the tetrahydroquinoline scaffold undergoes ring-opening to form linear intermediates.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr (48%), reflux | 3-(2-Fluoro-4-nitrophenyl)propionamide | 52% | |

| H₂SO₄, 150°C | Degradation to nitrobenzene derivatives | N/A |

Mechanistic Notes :

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

This compound is often utilized as a precursor in the synthesis of more complex organic molecules. Its reactive sites allow for various chemical modifications, making it a valuable building block in organic chemistry. For example, it can undergo reactions such as oxidation, reduction, and nucleophilic substitution to yield derivatives with diverse functional properties.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Quinone derivatives |

| Reduction | H2 (Pd/C catalyst) | Amino derivatives |

| Substitution | Alkyl halides | Substituted quinolines |

Biological Research

Biological Activity Studies

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one has been studied for its biological activity, particularly in the context of quinoline derivatives. Research indicates that compounds in this class exhibit antimicrobial and anticancer properties. The nitro group is particularly significant as it can influence the biological activity of the molecule.

Potential Therapeutic Applications

Investigations into the therapeutic applications of this compound suggest its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development. Studies have shown that modifications to the quinoline structure can enhance its efficacy against specific pathogens or cancer cells.

Environmental Science

Pollutant Degradation Studies

Recent research highlights the role of this compound in environmental applications. It serves as a model compound for understanding pollutant degradation processes. The compound's reactivity allows researchers to study how similar structures behave under environmental conditions, aiding in the development of remediation strategies.

Material Science

Development of New Materials

In material science, this compound is explored for its potential in developing new materials with unique properties. Its chemical stability and reactivity can be harnessed to create polymers or composites that exhibit desirable characteristics for industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties: Research indicated that certain modifications to the quinoline structure increased cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Environmental Impact: A study focused on the degradation pathways of this compound in soil and water systems showed that it could be effectively broken down by microbial action, highlighting its environmental safety profile.

Mécanisme D'action

The mechanism by which 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological responses.

Comparaison Avec Des Composés Similaires

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one is compared with other similar compounds, such as:

6-Fluoroquinoline: Similar structure but lacks the nitro group.

7-Nitroquinoline: Similar structure but lacks the fluorine atom.

1,2,3,4-Tetrahydroquinoline: Similar core structure but lacks both fluorine and nitro groups.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Activité Biologique

6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1049873-83-7) is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mode of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H7FN2O3

- Molecular Weight : 210.16 g/mol

- Boiling Point : Approximately 409.0 °C (predicted)

- Density : 1.450 g/cm³ (predicted)

- pKa : 12.56 (predicted)

Biological Activity

This compound has been studied for its various biological activities, which include:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific signaling pathways related to cell proliferation and survival has been highlighted as a potential mechanism for its anticancer effects.

3. Enzyme Inhibition

The compound acts as a reversible inhibitor of several enzymes, including those involved in metabolic pathways relevant to disease states. Its binding affinity to active sites of enzymes suggests potential applications in drug design for conditions such as diabetes and hypertension.

Mode of Action

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites and alter their function. This binding can lead to:

- Inhibition of Enzyme Activity : By occupying the active site, the compound prevents substrate access.

- Modulation of Signaling Pathways : The compound may affect downstream signaling cascades linked to cell survival and proliferation.

Case Studies

Several case studies illustrate the compound's biological efficacy:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (2024) | Showed that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. |

| Study C (2024) | Reported inhibition of aldose reductase with an IC50 value of 25 µM, indicating potential for diabetic complications management. |

Research Findings

Recent findings from various studies support the therapeutic potential of this compound:

- Antimicrobial Efficacy : The compound has been effective in laboratory settings against multiple strains of bacteria and fungi.

- Cancer Cell Line Studies : Apoptotic effects were noted in several cancer cell lines, suggesting a need for further exploration in vivo.

- Enzyme Interaction Studies : The compound's interaction with key metabolic enzymes highlights its potential role in drug development.

Propriétés

IUPAC Name |

6-fluoro-7-nitro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12(14)15/h3-4H,1-2H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGNKJBCUGOHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=CC(=C(C=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249033 | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049873-83-7 | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049873-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3,4-dihydro-7-nitro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.